molecular formula C16H14F2O4 B12535301 4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde CAS No. 819076-44-3

4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde

Cat. No.: B12535301
CAS No.: 819076-44-3
M. Wt: 308.28 g/mol
InChI Key: VSNXHKAPUHCPHX-UHFFFAOYSA-N
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Description

4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde is an organic compound characterized by the presence of two methoxy groups and a difluorophenyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde typically involves the reaction of 2,6-difluorophenol with 2,6-dimethoxybenzaldehyde under specific conditions. One common method is the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

CAS No.

819076-44-3

Molecular Formula

C16H14F2O4

Molecular Weight

308.28 g/mol

IUPAC Name

4-[(2,6-difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde

InChI

InChI=1S/C16H14F2O4/c1-20-15-6-10(7-16(21-2)11(15)8-19)22-9-12-13(17)4-3-5-14(12)18/h3-8H,9H2,1-2H3

InChI Key

VSNXHKAPUHCPHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1C=O)OC)OCC2=C(C=CC=C2F)F

Origin of Product

United States

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